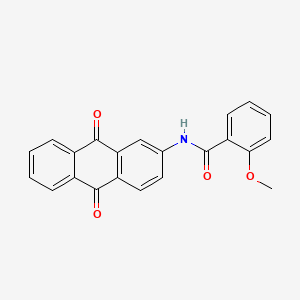
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide, also known as DAMPA, is a compound that has been extensively studied for its potential applications in scientific research. DAMPA is a selective antagonist of the AMPA subtype of glutamate receptors, which are involved in the regulation of synaptic plasticity and memory formation. In
科学的研究の応用
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide has been used extensively in scientific research to study the role of AMPA receptors in synaptic plasticity and memory formation. It has been shown to block the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. This compound has also been used to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
作用機序
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and AMPA receptors are involved in the fast synaptic transmission of glutamate. By blocking the activation of AMPA receptors, this compound reduces the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of LTP.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude of excitatory postsynaptic potentials (EPSPs) in hippocampal neurons, indicating that it blocks the activation of AMPA receptors. This compound has also been shown to reduce the frequency of miniature EPSPs, indicating that it reduces the release of glutamate from presynaptic terminals.
実験室実験の利点と制限
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide in lab experiments is that it is a selective antagonist of the AMPA subtype of glutamate receptors. This allows researchers to study the specific role of AMPA receptors in synaptic plasticity and memory formation. However, one limitation of using this compound is that it has a relatively short half-life, which can make it difficult to use in long-term experiments.
将来の方向性
There are several future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide. One area of research is to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is to develop more selective AMPA receptor antagonists that can be used in long-term experiments. Finally, researchers may also investigate the potential therapeutic applications of this compound in the treatment of neurological disorders.
合成法
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with 9,10-anthraquinone in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
特性
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-27-19-9-5-4-8-17(19)22(26)23-13-10-11-16-18(12-13)21(25)15-7-3-2-6-14(15)20(16)24/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNJTHUIFNTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)
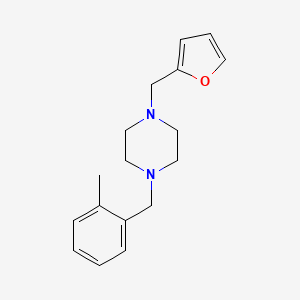
![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)
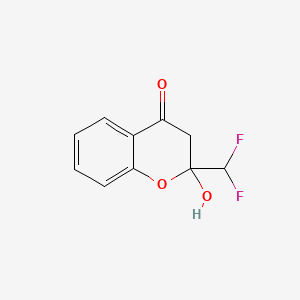
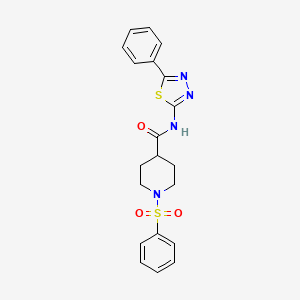
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5236900.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)
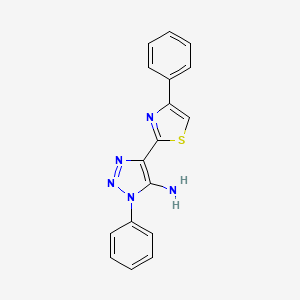
![N-(3-isoxazolylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5236910.png)
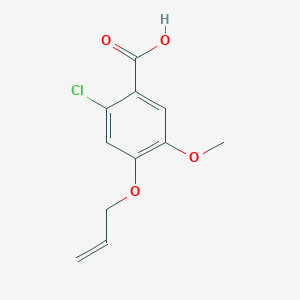
![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)
![3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5236955.png)